molecular formula C10H10N2OS B2795037 5-(2,4-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol CAS No. 942587-04-4

5-(2,4-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol

Cat. No. B2795037
CAS RN: 942587-04-4
M. Wt: 206.26
InChI Key: WNKQDBOCGWQUQA-UHFFFAOYSA-N
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Description

5-(2,4-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol, commonly known as DMOT, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DMOT is a heterocyclic compound that contains an oxadiazole ring and a thiol group. The compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for various research applications.

Scientific Research Applications

Synthesis and Electronic Structure

5-(2,4-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol derivatives have been synthesized through ring closure reactions of various acylhydrazides with carbon disulfide. These compounds underwent further transformations to Mannich bases, showing antibacterial and antituberculostatic activities. Molecular orbital calculations highlighted electron delocalization over the ring, and studies on tautomeric equilibrium favored the thione form over the thiol in both gas and aqueous phases (Aydogan et al., 2002).

Antimicrobial Evaluation

New series of derivatives were prepared by converting aryl/aralkyl organic acids into esters, hydrazides, and ultimately 5-aryl/aralkyl-1,3,4-oxadiazol-2-thiols. These compounds showed varied antimicrobial and hemolytic activities against a panel of microbes, indicating potential for further biological screening (Gul et al., 2017).

Antibiotic and Lipoxygenase Activity

A series of compounds incorporating 2,4-dimethylphenyl and oxadiazole moieties were synthesized to study their effects against both Gram-positive and Gram-negative bacteria, as well as lipoxygenase activity. Certain derivatives showed substantial antibacterial and lipoxygenase inhibitory activities, highlighting their pharmacological potential (Rasool et al., 2016).

Antimicrobial and Anti-Proliferative Activities

Compounds derived from 1,3,4-oxadiazole N-Mannich bases exhibited significant in vitro inhibitory activity against pathogenic bacteria and the fungus Candida albicans. Additionally, certain derivatives showed potent anti-proliferative activity against various cancer cell lines, underscoring their potential in antimicrobial and cancer treatment applications (Al-Wahaibi et al., 2021).

Green Chemistry Approach

An ultrasound-assisted, low-solvent, and acid/base-free synthesis method for 5-substituted 1,3,4-oxadiazole-2-thiol derivatives demonstrated potent antimicrobial and antioxidant properties. This green chemistry approach not only emphasizes the environmental benefits but also highlights the pharmacological potential of these compounds in treating various diseases, including cancer and diabetes (Yarmohammadi et al., 2020).

properties

IUPAC Name

5-(2,4-dimethylphenyl)-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-6-3-4-8(7(2)5-6)9-11-12-10(14)13-9/h3-5H,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKQDBOCGWQUQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NNC(=S)O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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